N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide
Description
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Properties
IUPAC Name |
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c14-13(19)17-10-5-3-4-9(8-10)16-12(18)11-6-1-2-7-15-11/h3-5,8,11,15H,1-2,6-7H2,(H,16,18)(H3,14,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYNUOPLSUTPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC(=CC=C2)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide typically involves the reaction of 3-(carbamoylamino)aniline with piperidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane or DMF (dimethylformamide) and may require mild heating to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous or organic solvent, often at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxamide: A related compound with similar structural features but different functional groups.
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
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